[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
Description
Properties
CAS No. |
1248725-27-0 |
|---|---|
Molecular Formula |
C9H15N3S |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C9H15N3S/c10-6-8-2-1-4-12(7-8)9-11-3-5-13-9/h3,5,8H,1-2,4,6-7,10H2 |
InChI Key |
AKTHMIXLESIOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine: Synthesis, Physicochemical Profile, and Preclinical Assessment
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for the novel compound, [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine. In the absence of empirical data for this specific molecule, this document leverages established synthetic methodologies for analogous structures and employs validated in silico predictive models to forecast its physicochemical and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities incorporating the thiazole-piperidine scaffold, a motif of growing importance in medicinal chemistry. We will delve into a proposed synthetic pathway, supported by established chemical principles, and present a detailed analysis of its predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Introduction: The Thiazole-Piperidine Scaffold
The confluence of the thiazole and piperidine rings within a single molecular entity presents a compelling structural motif for medicinal chemistry. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] Similarly, the piperidine ring, a saturated six-membered heterocycle, is a prevalent scaffold in pharmaceuticals, offering a three-dimensional structure that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[2] The combination of these two pharmacophores in [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine suggests a molecule with potential for diverse biological activities, warranting a thorough theoretical exploration.
This guide will provide a foundational understanding of this novel compound, beginning with a detailed, plausible synthetic route. This is followed by a comprehensive in silico analysis of its drug-like properties, offering a data-driven starting point for future empirical studies.
Proposed Synthesis of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
Given the absence of published synthetic procedures for this specific molecule, a retrosynthetic analysis suggests a convergent approach, bringing together a suitably protected 3-(aminomethyl)piperidine derivative and a 2-halothiazole. The following multi-step synthesis is proposed, drawing upon well-established and high-yielding reaction classes in heterocyclic chemistry.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the piperidine nitrogen and the thiazole ring. This suggests two key synthons: 3-(aminomethyl)piperidine and 2-bromothiazole. The 3-(aminomethyl)piperidine will require protection of the primary amine to prevent side reactions during the coupling step.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis
The proposed forward synthesis is a three-stage process: 1) Synthesis of the protected piperidine intermediate, 2) Synthesis of the thiazole coupling partner, and 3) The final coupling and deprotection sequence.
Stage 1: Synthesis of tert-butyl (piperidin-3-ylmethyl)carbamate
The synthesis of the protected piperidine intermediate can be achieved starting from commercially available starting materials, such as L-glutamic acid, through a multi-step process involving cyclization and protection.[3] This provides the necessary chiral piperidine core with a protected aminomethyl side chain.
Experimental Protocol:
-
Synthesis of (S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate: Following the procedure described by Kumar et al. (2023), L-glutamic acid is converted to the corresponding diol, which is then tosylated.[3] The resulting ditosylate is cyclized with a suitable amine to form the piperidine ring, followed by Boc-protection of the aminomethyl group.
-
Deprotection of the Piperidine Nitrogen: The cyclohexyl group can be removed under specific conditions to yield the free secondary amine of the piperidine ring, ready for the subsequent coupling reaction.
Stage 2: Synthesis of 2-Bromothiazole
2-Bromothiazole is a readily available commercial reagent. However, for completeness, its synthesis can be achieved via a Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction.[4]
Experimental Protocol:
-
Hantzsch Thiazole Synthesis: Reacting an α-haloketone with a thioamide is a classic and efficient method for constructing the thiazole ring.[4][5]
-
Bromination: The resulting 2-aminothiazole can be converted to 2-bromothiazole via a Sandmeyer reaction.
Stage 3: Buchwald-Hartwig Amination and Deprotection
The final key step is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds between aryl halides and amines.[6][7] This reaction is known for its high functional group tolerance and broad substrate scope, making it ideal for this coupling.
Experimental Protocol:
-
Buchwald-Hartwig Coupling: In a nitrogen-flushed flask, combine tert-butyl (piperidin-3-ylmethyl)carbamate, 2-bromothiazole, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene).[6][8] Heat the reaction mixture under reflux until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Boc Deprotection: The purified, Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA), at room temperature to remove the Boc protecting group.[9]
-
Final Purification: The final product, [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine, is isolated and purified, typically as a salt, by crystallization or chromatography.
Caption: Proposed forward synthesis of the target molecule.
Predicted Physicochemical and Pharmacokinetic Properties
In the absence of experimental data, in silico prediction tools provide valuable insights into the potential drug-like properties of a novel compound.[10][11] The following properties for [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine were predicted using the SwissADME and pkCSM web servers, which are widely used and validated computational models.[5][12]
Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C9H15N3S | Basic structural information. |
| Molecular Weight | 197.30 g/mol | Influences absorption and diffusion; generally <500 Da is preferred for oral bioavailability. |
| logP (octanol/water) | 1.20 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | Predicts cell permeability; TPSA < 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2 | Influences solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding to target proteins. |
| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |
| Aqueous Solubility (logS) | -2.5 | Predicts solubility in water, a key factor for absorption and formulation. |
| pKa (most basic) | 8.5 | Predicts the ionization state at physiological pH, affecting solubility and cell penetration. |
Predicted ADMET Profile
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico models can provide early warnings of potential liabilities.[13][14]
| ADMET Parameter | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may be able to cross the BBB, which is desirable for CNS targets but a liability for peripherally acting drugs. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate for this major efflux pump, which can improve bioavailability. |
| CYP450 Inhibition (major isoforms) | Non-inhibitor | Low potential for drug-drug interactions mediated by the major cytochrome P450 enzymes. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity associated with hERG channel blockade. |
| Ames Mutagenicity | Non-mutagenic | Low probability of being a mutagen, a critical safety endpoint. |
| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver damage. |
Discussion and Future Directions
The in silico analysis of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine suggests a compound with a promising drug-like profile. Its predicted physicochemical properties largely fall within the ranges considered favorable for oral bioavailability. Furthermore, the ADMET predictions indicate a low potential for common liabilities such as P-gp efflux, major CYP450 inhibition, and mutagenicity.
The proposed synthetic route is based on robust and well-documented chemical transformations, providing a clear path for the future synthesis and empirical evaluation of this compound. The key Buchwald-Hartwig amination step is particularly advantageous due to its reliability and broad applicability.[6]
Future research should focus on the practical execution of the proposed synthesis to obtain a physical sample of the compound. Subsequent experimental validation of the predicted physicochemical and ADMET properties is essential. Biological screening of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine against a range of therapeutic targets would then be warranted to explore its potential pharmacological activity. The thiazole-piperidine scaffold has been implicated in a variety of biological activities, including kinase inhibition and CNS-related effects, which could serve as starting points for screening campaigns.
Conclusion
While experimental data for [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine is not yet available, this in-depth technical guide provides a strong theoretical foundation for its future investigation. The proposed synthetic strategy is both plausible and practical, leveraging modern synthetic methodologies. The comprehensive in silico profiling predicts a molecule with favorable drug-like properties and a low risk of common toxicities. This theoretical groundwork strongly supports the synthesis and further investigation of this novel compound as a potential starting point for new drug discovery programs.
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The Ascendancy of 1-(1,3-Thiazol-2-yl)piperidin-3-yl Scaffolds in Modern Drug Discovery: A Technical Guide
Abstract
The confluence of a privileged heterocyclic system, the 1,3-thiazole, with the versatile piperidine ring has given rise to the 1-(1,3-Thiazol-2-yl)piperidin-3-yl scaffold, a chemical architecture of significant and growing interest in contemporary drug discovery. This in-depth technical guide provides a comprehensive review of this scaffold, navigating through its synthetic intricacies, exploring its diverse pharmacological landscape, and elucidating the critical structure-activity relationships that govern its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical grounding and practical insights to facilitate the design and development of novel therapeutics based on this promising core.
Introduction: The Strategic Fusion of Thiazole and Piperidine
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged" scaffold. Similarly, the piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile anchor for a wide array of substituents.[3]
The amalgamation of these two key pharmacophoric elements into the 1-(1,3-thiazol-2-yl)piperidin-3-yl core creates a three-dimensional structure with a defined vectoral projection of substituents, offering a powerful platform for the design of targeted therapies. The piperidine ring, in its chair conformation, allows for precise spatial orientation of functional groups at the 3-position, which can be critical for specific interactions with biological targets. This guide will delve into the synthetic strategies to access this scaffold, the biological targets it has been shown to modulate, and the future directions for its application in drug discovery.
Synthetic Strategies and Methodologies
The construction of the 1-(1,3-thiazol-2-yl)piperidin-3-yl scaffold can be approached through several synthetic routes, primarily converging on the formation of the thiazole ring or the linkage of the pre-formed thiazole and piperidine moieties.
Hantzsch Thiazole Synthesis: A Classic Approach
A foundational method for the synthesis of the thiazole ring is the Hantzsch synthesis. This typically involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of our scaffold, a key intermediate would be a piperidine derivative bearing a thioamide functionality.
Hypothetical Protocol for Hantzsch Synthesis:
-
Preparation of the Thioamide Intermediate: Start with a commercially available piperidine derivative, such as (S)-Ethyl piperidine-3-carboxylate. This can be converted to the corresponding amide and subsequently to the thioamide using Lawesson's reagent.
-
Cyclization: The piperidine-3-carbothioamide is then reacted with an appropriate α-halocarbonyl compound (e.g., chloroacetaldehyde) to form the thiazole ring. This reaction is typically carried out in a polar solvent like ethanol or DMF, often with heating.[4]
Caption: Hantzsch synthesis of the core scaffold.
Nucleophilic Substitution: Connecting the Rings
An alternative and often more convergent approach involves the nucleophilic substitution reaction between a pre-formed 2-halothiazole and a 3-aminopiperidine derivative.
Experimental Protocol for Nucleophilic Substitution:
-
Reactants: 2-Bromo-1,3-thiazole and a suitable N-protected 3-aminopiperidine (e.g., tert-butyl (piperidin-3-yl)carbamate).
-
Reaction Conditions: The reaction is typically performed in a polar aprotic solvent such as DMF or DMSO, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is heated to drive the reaction to completion.
-
Deprotection: The protecting group on the piperidine nitrogen is subsequently removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final scaffold.
Caption: Nucleophilic substitution route to the scaffold.
Pharmacological Landscape and Biological Targets
The 1-(1,3-thiazol-2-yl)piperidin-3-yl scaffold has been explored for its potential to modulate a range of biological targets, primarily driven by the diverse activities of thiazole derivatives.[2][5]
Kinase Inhibition
A significant area of investigation for thiazole-containing compounds is in the realm of protein kinase inhibition.[2][6][7] The thiazole ring can act as a hinge-binder, a critical interaction for many kinase inhibitors. The piperidine moiety can be functionalized to occupy adjacent hydrophobic pockets and provide vectors for improving selectivity and physicochemical properties.
-
VEGFR-2 Inhibition: N-(1,3-Thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase (VEGFR-2), a key player in angiogenesis.[8][9] While not the exact scaffold, this provides a strong rationale for exploring 1-(1,3-thiazol-2-yl)piperidin-3-yl derivatives as potential anti-angiogenic agents.
-
c-Jun N-terminal Kinase (JNK) Inhibition: The JNK signaling pathway is implicated in inflammatory responses and neuronal cell death. A small molecule JNK inhibitor, AS601245, which contains a 1,3-benzothiazol-2-yl core, has demonstrated neuroprotective properties. This suggests that the 1-(1,3-thiazol-2-yl)piperidin-3-yl scaffold could be a valuable starting point for the design of novel JNK inhibitors for neurodegenerative diseases.
Illustrative Kinase Inhibitor Binding Mode:
Caption: Putative binding mode of a kinase inhibitor.
Neurodegenerative Diseases
The potential of 1,3-thiazole derivatives in the treatment of neurodegenerative diseases is an emerging area of research.[5][10]
-
Cholinesterase Inhibition: Some thiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease.[3] The piperidine moiety is also a common feature in many CNS-active drugs, suggesting that the 1-(1,3-thiazol-2-yl)piperidin-3-yl scaffold could be tailored for optimal brain penetration and target engagement.
Antimicrobial and Anticancer Activity
The thiazole nucleus is a common feature in a variety of antimicrobial and anticancer agents.[4][11][12]
-
Anticancer Activity: Amide derivatives of thiazoles have demonstrated potent anticancer activity against various cell lines.[11] The 1-(1,3-thiazol-2-yl)piperidin-3-yl scaffold can serve as a template for the development of novel cytotoxic agents, with the piperidine C3 position offering a site for the introduction of pharmacophores that can enhance potency and selectivity.
-
Antimicrobial Activity: Thiazole-2-amine derivatives have been reported to possess significant antimicrobial properties.[4] The incorporation of the piperidine ring could lead to compounds with improved pharmacokinetic profiles for the treatment of infectious diseases.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on the exact 1-(1,3-thiazol-2-yl)piperidin-3-yl scaffold are still emerging, valuable insights can be gleaned from related structures.
| Scaffold Variation | Observed Activity/Property | Reference |
| Thiazole Ring Substitution | Substitution at the 4- and 5-positions can significantly impact potency and selectivity. | [11] |
| Piperidine C3-Substituent | The nature of the substituent (e.g., amide, urea) is critical for target engagement. | [13] |
| Piperidine N-Substitution | N-alkylation or N-arylation can modulate physicochemical properties and target affinity. | [3] |
Physicochemical and ADMET Considerations
For any scaffold to be successful in drug development, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. While specific data for the 1-(1,3-thiazol-2-yl)piperidin-3-yl core is limited, some general predictions can be made based on its constituent parts.
-
Solubility: The presence of the piperidine ring is generally expected to enhance aqueous solubility.
-
Permeability: The overall lipophilicity, which can be tuned through substitution, will be a key determinant of cell permeability and blood-brain barrier penetration.
-
Metabolism: The thiazole and piperidine rings are susceptible to various metabolic transformations, including oxidation and conjugation. Understanding the metabolic fate of these compounds is crucial for optimizing their pharmacokinetic profiles.
A study on substituted-piperidine-3-carboxamide derivatives, a structurally related class, highlighted the importance of in silico ADMET profiling in early-stage drug discovery to identify candidates with favorable pharmacokinetic properties.[13]
Future Perspectives and Conclusion
The 1-(1,3-thiazol-2-yl)piperidin-3-yl scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven pharmacological relevance of its constituent rings, makes it an attractive starting point for a multitude of drug discovery programs.
Future research in this area should focus on:
-
Expansion of Synthetic Methodologies: The development of novel and efficient synthetic routes to access a wider diversity of derivatives.
-
Systematic SAR Studies: Comprehensive exploration of the chemical space around the scaffold to build robust SAR models for various biological targets.
-
Target Deconvolution: Identification of the specific molecular targets for compounds exhibiting promising phenotypic activity.
-
In-depth ADMET Profiling: Thorough characterization of the pharmacokinetic and toxicological properties of lead compounds.
References
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The Strategic Integration of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine in Modern Drug Discovery: A Technical Guide
Abstract
The confluence of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at generating novel molecular architectures with enhanced pharmacological profiles. This guide provides an in-depth technical analysis of [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine, a building block that marries the electronic and hydrogen-bonding capabilities of the 2-aminothiazole moiety with the versatile three-dimensional geometry of a substituted piperidine. We will explore its synthetic accessibility, dissect the strategic advantages it offers in drug design, and propose its application in the development of targeted therapeutics, particularly within the realm of central nervous system (CNS) disorders. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery pipelines.
Introduction: Unveiling a Privileged Structural Amalgamation
The quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic properties is a perpetual driver in pharmaceutical research. The strategic combination of well-established pharmacophoric fragments into a single, versatile building block represents an efficient approach to navigating chemical space. [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine emerges as a compelling example of such a strategy, integrating two highly valued heterocycles: the 1,3-thiazole and the piperidine ring.
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] Its unique electronic properties allow it to act as a bioisostere for various functional groups and engage in a multitude of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking.[2] The thiazole nucleus is a common feature in numerous approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]
The piperidine scaffold , a saturated six-membered heterocycle, is one of the most prevalent structural motifs in pharmaceuticals.[5] Its non-planar, chair-like conformation provides a valuable three-dimensional framework for orienting substituents in precise vectors to optimize interactions with biological targets. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity is readily tunable through substitution. Furthermore, the piperidine ring can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[6]
The combination of these two moieties in [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine, with a primary amine functionality, presents a trifunctional building block with significant potential for elaboration and diversification in drug discovery campaigns.
Synthetic Strategy: A Proposed Pathway
While specific literature detailing the synthesis of [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine is not abundant, a plausible and efficient synthetic route can be devised based on established chemical transformations. The proposed synthesis involves a two-step sequence starting from commercially available precursors.
Scheme 1: Proposed Synthesis of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
Caption: Proposed two-step synthesis of the target building block.
Step 1: Buchwald-Hartwig Amination
The initial step involves the N-arylation of the piperidine ring with 2-bromothiazole. The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.
-
Protocol:
-
To a solution of tert-butyl (piperidin-3-yl)methylcarbamate (1.0 eq) and 2-bromothiazole (1.1 eq) in toluene, add sodium tert-butoxide (1.4 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq).
-
Heat the reaction mixture at 100 °C under an argon atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl ((1-(thiazol-2-yl)piperidin-3-yl)methyl)carbamate.
-
Step 2: Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the primary amine to yield the desired building block.
-
Protocol:
-
Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine.
-
Medicinal Chemistry Applications: A Landscape of Opportunity
The structural features of [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine make it a highly attractive building block for targeting a variety of biological systems, particularly G-protein coupled receptors (GPCRs) and enzymes in the central nervous system.
Dopamine D4 Receptor Antagonists for CNS Disorders
The dopamine D4 receptor is a validated target for the treatment of several neuropsychiatric disorders, including schizophrenia and Parkinson's disease-related dyskinesias.[7] Many potent and selective D4 receptor antagonists feature a piperidine or piperazine core linked to an aromatic or heteroaromatic moiety.[8] The [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine scaffold provides an ideal starting point for the development of novel D4 antagonists. The 2-aminothiazole portion can engage in key hydrogen bonding interactions within the receptor's binding pocket, while the piperidine ring orients substituents towards accessory binding sites to enhance affinity and selectivity.[9] The primary amine serves as a versatile handle for introducing a variety of substituents to probe the structure-activity relationship (SAR).
Table 1: Comparison of Structural Motifs in Known D4 Receptor Antagonists
| Compound Class | Core Heterocycle | Key Aromatic Moiety | Linker | Reference |
| Phenylpiperazines | Piperazine | Phenyl | Propyl | [9] |
| Benzylpiperidines | Piperidine | Benzyl | Direct | [8] |
| Proposed Analogs | Piperidine | Thiazole | Methylamine | - |
digraph "D4_Antagonist_Concept" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];"Building_Block" [label="[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine"]; "Amide_Coupling" [label="Amide Coupling", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reductive_Amination" [label="Reductive Amination", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aromatic_Carboxylic_Acid" [label="Aromatic Carboxylic Acid"]; "Aromatic_Aldehyde" [label="Aromatic Aldehyde"]; "D4_Antagonist_1" [label="Potential D4 Antagonist (Amide)"]; "D4_Antagonist_2" [label="Potential D4 Antagonist (Amine)"]; "Building_Block" -> "Amide_Coupling"; "Aromatic_Carboxylic_Acid" -> "Amide_Coupling"; "Amide_Coupling" -> "D4_Antagonist_1"; "Building_Block" -> "Reductive_Amination"; "Aromatic_Aldehyde" -> "Reductive_Amination"; "Reductive_Amination" -> "D4_Antagonist_2";
}
Caption: Diversification of the building block for D4 antagonist synthesis.
Kinase Inhibitors in Oncology
The 2-aminothiazole moiety is a well-established hinge-binding motif in many kinase inhibitors.[10] By incorporating this feature, the [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine building block can be utilized to develop novel kinase inhibitors. The piperidine and aminomethyl substituents can be functionalized to extend into the solvent-exposed region of the ATP-binding site, allowing for the optimization of potency and selectivity against specific kinases.
Physicochemical and Pharmacokinetic Considerations
The incorporation of the [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine scaffold can favorably impact the drug-like properties of a molecule.
-
Solubility: The basic nitrogen atoms of the piperidine and the primary amine can be protonated at physiological pH, enhancing aqueous solubility.
-
Lipophilicity: The combination of the relatively lipophilic thiazole ring and the more polar piperidine and aminomethyl groups provides a balanced lipophilicity (cLogP), which is crucial for oral absorption and cell permeability.
-
Metabolic Stability: The piperidine ring can be susceptible to metabolism. However, strategic placement of substituents on the piperidine ring or the thiazole moiety can shield metabolically labile sites and improve the pharmacokinetic profile.
Conclusion
[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine represents a strategically designed building block that offers a unique combination of structural and functional features for medicinal chemistry. Its proposed synthesis is straightforward, and its incorporation into lead compounds can provide access to novel chemical space. The inherent properties of the thiazole and piperidine rings suggest its potential utility in developing therapeutics for CNS disorders and oncology. This guide provides a foundational understanding of this promising scaffold, encouraging its exploration and application in the pursuit of innovative medicines.
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link][4]
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Bilodeau, M. T., Rodman, L. D., McGaughey, G. B., Coll, K. E., Koester, T. J., Hoffman, W. F., ... & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link][10]
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Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2877. [Link][1]
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Vitale, P., Coviello, V., Monti, E., Schepmann, D., Schmidt, T. J., Wünsch, B., ... & de Candia, M. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Chemical Neuroscience, 13(19), 2878-2892. [Link][9]
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Methodological & Application
Application Notes & Protocols: Handling and Storage of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Structural Perspective on Handling
[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine is a heterocyclic compound featuring three key structural motifs: a thiazole ring, a piperidine ring, and a primary aminomethyl group. The stability and reactivity of this molecule, and thus the requisite handling and storage protocols, are dictated by the interplay of these functional groups. The thiazole moiety, an aromatic heterocycle containing sulfur and nitrogen, is known for its broad biological activity but can be susceptible to specific degradation pathways.[1][2] The piperidine ring is a saturated heterocycle that imparts basicity and conformational flexibility.[3] The primary amine is a nucleophilic and basic center, which can be prone to oxidation and unwanted side reactions.
Given the absence of extensive published data for this specific molecule, this guide synthesizes established principles for its constituent parts to provide a robust framework for maintaining compound integrity and ensuring user safety. Adherence to these protocols is critical for the validity of experimental results and the longevity of the chemical stock.
Predicted Physicochemical Properties & Stability Profile
A proactive understanding of a compound's potential vulnerabilities is the foundation of proper handling.
Inherent Reactivity and Potential Degradation Pathways
-
Oxidative Degradation: The lone pair of electrons on the primary amine and the sulfur atom in the thiazole ring are potential sites for oxidation. Atmospheric oxygen can lead to the formation of N-oxides, sulfoxides, or other degradation products, especially in the presence of light or trace metal catalysts.
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV radiation.[4] This can induce complex reactions, including rearrangements or cleavage of the thiazole ring, leading to a loss of potency and the formation of unknown impurities.
-
Acid-Base Sensitivity: The presence of two basic nitrogen atoms (piperidine and the primary amine) makes the compound susceptible to salt formation in the presence of acids. While the piperidine ring itself is generally stable, strong acidic or basic conditions could potentially promote hydrolysis or other reactions involving the thiazole ring.[3]
-
Hygroscopicity: Primary amines are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[5][6] Absorbed water can act as a medium for hydrolytic degradation or catalyze other decomposition reactions.
Thermal Stability
While thiazole and piperidine rings are generally thermally stable, the overall molecule's stability at elevated temperatures is uncharacterized. As a precautionary measure, exposure to high temperatures should be avoided to prevent potential decomposition. Unnecessary freeze-thaw cycles of solutions should also be minimized.
Safety & Hazard Assessment
As with any uncharacterized research chemical, [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine should be handled as a potentially hazardous substance. Primary aromatic and heterocyclic amines can be toxic if inhaled, ingested, or absorbed through the skin.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves prior to use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood or ventilated enclosure is not recommended. If weighing in the open, a respirator may be necessary.[6]
-
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Recommended Storage Protocols
Proper storage is paramount to prevent degradation and ensure the long-term viability of the compound. The primary goals are to protect the substance from air (oxygen and moisture), light, and heat.
| Parameter | Short-Term Storage (In-Use) | Long-Term Storage (Archival) | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the rate of potential thermal degradation and oxidative processes.[12][13] |
| Atmosphere | Tightly sealed vial | Tightly sealed vial under inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, which can cause oxidative and hydrolytic degradation.[14] |
| Light | Amber vial or vial wrapped in aluminum foil | Amber vial stored in the dark | Protects against photodegradation, a known risk for thiazole-containing compounds.[4][11] |
| Container | Tightly sealed, high-quality glass vial (e.g., borosilicate) | Tightly sealed, high-quality glass vial with a PTFE-lined cap | Ensures an inert storage environment and prevents leaching or reaction with the container material. |
Handling Protocols & Workflows
Receiving and Initial Processing
The initial handling of a new shipment sets the stage for its entire lifecycle in the lab. The following workflow should be adopted to ensure proper inventory management and preservation of the compound.
Caption: Workflow for receiving and initial processing of the compound.
Protocol for Preparing a Stock Solution
Preparing stock solutions correctly is crucial for experimental accuracy and minimizing waste. This should be performed in a chemical fume hood.
-
Pre-equilibration: Before opening, allow the vial containing the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can compromise its stability.
-
Weighing: Tare a clean, dry vial on an analytical balance. Using a clean spatula, promptly weigh the desired amount of the solid compound into the vial and record the exact mass. Handle the solid efficiently to minimize exposure to air.
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO, DMF, or as determined by solubility tests) to the vial using a calibrated pipette.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution under the recommended conditions (see table below). For aqueous solutions, sterile filtration through a 0.22 µm filter may be necessary to prevent microbial growth.
Solution Stability and Storage
Solutions are often less stable than the solid compound.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) are preferred for primary stock. | Minimizes potential for solvolysis or pH-dependent degradation. |
| Temperature | ≤ -20°C. Avoid repeated freeze-thaw cycles. | Slows degradation kinetics in solution. Aliquoting is highly recommended. |
| Light | Store in amber vials or wrapped in foil. | Prevents photodegradation in solution. |
| pH (for aqueous buffers) | Neutral to slightly acidic pH is predicted to be most stable. | The compound is basic; highly acidic or basic buffers may cause degradation. Empirical testing is required. |
Spill and Waste Disposal
-
Spill Management: In case of a small spill of the solid, carefully sweep it up using a dustpan and brush, avoiding dust generation, and place it into a sealed container for disposal.[12] For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9] Ensure the area is well-ventilated.
-
Waste Disposal: Dispose of all waste materials (including empty containers, contaminated PPE, and residual compound) in accordance with local, state, and federal regulations for chemical waste.[10] Do not dispose of down the drain.[11]
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- 4. researchgate.net [researchgate.net]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 11. adama.com [adama.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Amide Coupling with [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
Welcome to the technical support resource for scientists and researchers working with [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine. This guide provides in-depth troubleshooting advice and optimized protocols, focusing on the critical parameter of reaction temperature for successful amide bond formation. As Senior Application Scientists, we have designed this center to move beyond simple step-by-step instructions, focusing instead on the underlying chemical principles to empower you to make informed decisions during your synthesis.
Part 1: Foundational Concepts - Why Temperature is a Critical Variable
Optimizing the temperature for a coupling reaction is a delicate balance between reaction kinetics and the stability of the components involved. For a molecule like [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine, which contains a primary amine, a piperidine ring, and a potentially sensitive thiazole moiety, temperature control is paramount to achieving high yield and purity.
FAQ 1: Why is temperature so crucial in my coupling reaction?
Temperature directly influences the reaction rate by providing the necessary activation energy for the amide bond formation. According to the Arrhenius equation, a general rule of thumb is that the rate of many chemical reactions doubles for every 10 °C increase in temperature. However, this is only part of the story.
-
Kinetics vs. Thermodynamics: While higher temperatures accelerate the desired reaction, they can also provide sufficient energy to overcome the activation barriers of undesired side reactions, such as racemization or the formation of guanidinium by-products from uronium-based coupling reagents.
-
Component Stability: Excessive heat can lead to the degradation of starting materials, coupling reagents, or even the desired product.[1] Heterocyclic compounds, in particular, may have limited thermal stability.[2] The goal is to find the "sweet spot" where the rate of product formation is maximized while the rates of degradation and side reactions are minimized.
FAQ 2: What are the common side products or issues I might face due to incorrect temperature?
An unoptimized temperature can manifest in several ways:
-
Low Temperature:
-
Stalled or Incomplete Reactions: The most common issue is insufficient energy to drive the reaction to completion, resulting in low conversion of the starting material.[3]
-
Poor Solubility: Reagents may not be fully dissolved at lower temperatures, leading to a heterogeneous mixture and reduced reaction rates.
-
-
High Temperature:
-
Formation of By-products: Promotes side reactions, such as the reaction of the amine with the coupling reagent itself.
-
Starting Material/Product Decomposition: The thiazole ring or other functional groups may not be stable at elevated temperatures, leading to a complex mixture of degradation products and a lower yield of the desired amide.[1][4]
-
Epimerization: If chiral centers are present in the carboxylic acid partner, high temperatures can increase the risk of racemization, which is a critical issue in pharmaceutical synthesis.[5]
-
Part 2: Systematic Temperature Optimization
A systematic approach is the most efficient way to determine the optimal temperature for your specific coupling partners. We recommend performing a parallel screen of small-scale reactions.
Workflow for Temperature Optimization
The following diagram outlines the logical flow for troubleshooting and optimizing your reaction temperature.
Caption: Workflow for systematic temperature optimization.
Protocol 2.1: Small-Scale Parallel Temperature Screening
This protocol provides a reliable method for identifying the optimal reaction temperature.
Materials:
-
[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
-
Carboxylic acid coupling partner
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Organic base (e.g., DIPEA, Et3N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Small reaction vials with stir bars
-
Heating/cooling blocks or baths for temperature control
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the carboxylic acid, coupling reagent, and base in the chosen solvent. This ensures consistent concentrations across all reactions.
-
Setup: Place four reaction vials, each with a stir bar, into separate wells of a temperature-controlled plate or into individual baths set to 0 °C, Room Temperature (~22 °C), 40 °C, and 60 °C.
-
Amine Addition: To each vial, add an equal, pre-weighed amount of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine.
-
Initiation: Add an equivalent volume of the stock solution from Step 1 to each vial simultaneously. Start timing the reactions.
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC or LC-MS to determine the consumption of starting material and the formation of the product and any impurities.
-
Analysis: After 24 hours (or when the reaction at the optimal temperature appears complete), quench all reactions. Work up each sample identically.
-
Data Compilation: Purify the product if necessary and calculate the isolated yield for each temperature. Compile the results into a table for comparison.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter and provides targeted advice.
Q1: My reaction is stalled, with significant starting amine remaining even after 24 hours. What is the first step?
This is a classic sign of insufficient activation energy.
-
Explanation: The reaction conditions, particularly the temperature, are not energetic enough to overcome the activation barrier for the amide bond formation at a reasonable rate. While some reactions proceed well at room temperature, others, especially those involving sterically hindered components, may require more thermal input.[4]
-
Solution: Based on your screening data, if the room temperature reaction is clean but slow, increasing the temperature to 40 °C or 60 °C is the logical next step. A moderate increase in temperature can dramatically accelerate the reaction rate.[4] If you have not performed a screen, try a small-scale reaction at a higher temperature (e.g., 50 °C) and monitor it closely.
Q2: My LC-MS shows complete consumption of starting material, but the yield of my desired product is low and there are multiple other peaks. What's happening?
This indicates that while the reaction is proceeding, it is either creating side products or the desired product is decomposing under the reaction conditions.
-
Explanation: High temperatures can cause the activated carboxylic acid to decompose or react with other species.[6] Furthermore, the product itself may not be stable at the reaction temperature, leading to degradation over time.[1]
-
Solution:
-
Lower the Temperature: Immediately reduce the reaction temperature. A reaction that is complete in 2 hours at 80 °C with 40% yield might proceed to 90% yield over 24 hours at room temperature.
-
Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Impurities can catalyze side reactions.[3]
-
Order of Addition: For some coupling reagents, adding the amine last after a brief "pre-activation" of the carboxylic acid can minimize side reactions.
-
The Temperature-Selectivity Relationship
Finding the optimal temperature is about balancing reaction rate against product purity.
Caption: Balancing rate, purity, and degradation with temperature.
Part 4: Data Interpretation
After running the temperature screening protocol, your data might look like this.
| Temperature (°C) | Reaction Time (h) for >95% Conversion | Isolated Yield (%) | Key Observations by LC-MS |
| 0 | > 48 (stalled at ~30%) | < 30 | Clean reaction, but very slow conversion. |
| 22 (RT) | 24 | 75 | Clean reaction, complete conversion overnight. |
| 40 | 6 | 88 | Faster conversion, baseline is clean. Highest yield. |
| 60 | 2 | 65 | Rapid conversion, but 2 new impurity peaks observed. |
Analysis:
From this table, 40 °C is the optimal temperature. It provides a significantly faster reaction time than room temperature without introducing the impurity/degradation issues seen at 60 °C. This data-driven approach is far more reliable than relying on a generic protocol.
References
-
Zhang, Y., & Wu, J. (2012). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Reddit. (2025). Side reactions with HBTU amide coupling? r/Chempros. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Heterocyclic Amines. Retrieved from [Link]
-
Sheldrake, P. W., et al. (2008). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 51(20), 6526–6541. Retrieved from: [Link]
-
Science of Synthesis. (n.d.). 1,2,5-Thiadiazoles and Related Compounds. Thieme. Retrieved from [Link]
Sources
Technical Support Center: Navigating Reactions with [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the steric hindrance of this valuable building block. Our aim is to empower you with the knowledge to optimize your reaction conditions and achieve your synthetic goals.
The unique structure of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine, featuring a primary amine on a substituted piperidine ring, presents distinct steric challenges. The proximity of the aminomethyl group to the piperidine ring and the 1-yl-thiazole substituent can significantly impact the accessibility of the primary amine's lone pair of electrons, leading to sluggish or incomplete reactions. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary steric hindrance challenges when working with [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine?
A1: The primary steric challenges arise from two main structural features:
-
The 3-Substituted Piperidine Ring: The aminomethyl group is attached to the C3 position of the piperidine ring. This position is electronically deactivated due to the inductive effect of the piperidine nitrogen.[1][2] Furthermore, the conformation of the piperidine ring can orient the aminomethyl group in a way that is shielded by the ring itself.
-
The 1-(1,3-Thiazol-2-yl) Substituent: The thiazole ring attached to the piperidine nitrogen is a bulky group that can further restrict access to the aminomethyl group, depending on the conformation of the molecule.
These factors can lead to difficulties in reactions that require nucleophilic attack by the primary amine, such as amide bond formation, N-alkylation, and reductive amination.
Troubleshooting Guide: Common Reactions and Solutions
This section provides detailed troubleshooting for common synthetic transformations involving [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine.
Issue 1: Low Yields in Amide Bond Formation
Amide bond formation is a frequent challenge with sterically hindered primary amines. Standard coupling conditions may prove ineffective.
Initial Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may not be sufficiently reactive.
-
Assess Base and Solvent: The choice of base and solvent can significantly influence the reaction rate and outcome.
-
Consider Reaction Temperature: Increasing the temperature can sometimes overcome the activation energy barrier, but may also lead to side reactions.
Workflow for Optimizing Amide Coupling:
Caption: Workflow for troubleshooting low yields in amide bond formation.
Detailed Protocols and Causality:
-
Protocol 1: Utilizing Uronium/Phosphonium Salt Coupling Reagents
-
Rationale: Reagents like HATU, HBTU, and PyBOP are generally more effective for sterically hindered amines than carbodiimides.[3] They rapidly form highly reactive activated esters with the carboxylic acid, which are then more readily attacked by the hindered amine.
-
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 eq), [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform a standard aqueous workup to isolate the product.
-
-
-
Protocol 2: In Situ Acyl Fluoride Formation
-
Rationale: Acyl fluorides are more reactive than the corresponding carboxylic acids but less prone to side reactions than acyl chlorides. A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling with sterically hindered substrates.[4][5]
-
Step-by-Step Methodology:
-
In a sealed vial, dissolve the carboxylic acid (1.2 eq) and cyanuric fluoride (0.5 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) and stir at room temperature for 1 hour to form the acyl fluoride.
-
Add a solution of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine (1.0 eq) in DCM.
-
Heat the reaction mixture to 40-60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS and perform an aqueous workup.
-
-
Quantitative Data Summary for Amide Coupling Reagents:
| Coupling Reagent | Additive | Base | Typical Solvent | Temperature (°C) | General Applicability for Hindered Amines |
| EDC | HOBt | DIPEA | DMF, DCM | 0 - RT | Moderate |
| HATU | - | DIPEA | DMF, NMP | 0 - RT | High |
| HBTU | HOBt | DIPEA | DMF | 0 - RT | High |
| PyBOP | - | DIPEA | DMF, DCM | 0 - RT | High |
| Cyanuric Fluoride | Pyridine | Pyridine | DCM | RT - 60 | High[4][5] |
Issue 2: Inefficient N-Alkylation or N-Arylation
Direct N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig amination can be sluggish due to the steric hindrance around the primary amine.
Troubleshooting Workflow for N-Arylation (Buchwald-Hartwig):
Caption: Troubleshooting workflow for low-yield N-arylation reactions.
Detailed Protocols and Causality:
-
Protocol 3: Optimized Buchwald-Hartwig Amination
-
Rationale: For sterically hindered primary amines, the choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands can accelerate the rate-limiting reductive elimination step.
-
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like RuPhos or BrettPhos (4-10 mol%).
-
Add a strong base such as LHMDS or K₃PO₄ (1.5-2.0 eq).
-
Add a solution of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine (1.2 eq) in an anhydrous solvent like toluene or dioxane.
-
Degas the mixture and heat to 80-110 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS and purify by column chromatography.
-
-
Issue 3: Poor Conversion in Reductive Amination
Reductive amination is a powerful tool for forming C-N bonds. However, with a hindered amine, the initial imine formation can be slow, and the subsequent reduction may be inefficient.
Troubleshooting Reductive Amination:
-
Promote Imine Formation: The equilibrium of imine formation can be shifted by removing water, for example, by using a Dean-Stark apparatus or molecular sieves. The use of a Lewis acid catalyst such as Ti(OiPr)₄ can also facilitate this step.
-
Select the Appropriate Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive towards the starting aldehyde or ketone, allowing for in-situ imine formation and reduction.[6][7] For particularly challenging substrates, more powerful reducing agents may be necessary, but this may require a two-step procedure where the imine is formed first.
Recommended Reducing Agents for Reductive Amination:
| Reducing Agent | Typical Solvent | Key Features |
| NaBH₃CN | MeOH, EtOH | Tolerates a wider pH range; toxic cyanide byproduct. |
| NaBH(OAc)₃ | DCE, DCM, THF | Milder and less toxic than NaBH₃CN; moisture sensitive.[7] |
| H₂/Pd-C | MeOH, EtOH | "Green" conditions; may require higher pressures for hindered substrates. |
Concluding Remarks
Successfully employing [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine in your synthetic endeavors requires a thoughtful approach to reaction design that directly addresses its inherent steric challenges. By systematically exploring more potent coupling reagents, optimizing ligand and base combinations for cross-coupling reactions, and carefully selecting reagents for reductive amination, researchers can significantly improve reaction outcomes. This guide provides a foundation for rational troubleshooting and optimization, enabling the efficient incorporation of this valuable building block into complex molecules.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at... [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC - NIH. [Link]
-
MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
Nature. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. [Link]
-
ACS Publications. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. [Link]
-
C–H Functionalization of Amines via Alkene-Derived Nucleophiles through Cooperative Action of Chiral and Achiral Lewis Acid Catalysts: Applications in Enantioselective Synthesis - PMC. [Link]
-
ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
石油炼制与化工. (n.d.). RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. [Link]
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]
-
MDPI. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. [Link]
-
MDPI. (2021). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. [Link]
-
MDPI. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]
-
PubMed. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. [Link]
-
RSC Publishing. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. [Link]
-
Arkivoc. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]
-
Digital Medicine Association. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. [Link]
-
PubMed. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Validating Purity of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine: A Comparative HPLC Guide
Executive Summary: The Analytical Challenge
[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine is a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—a lipophilic thiazole ring coupled with a highly polar, basic primary amine—presents a classic chromatographic paradox.
Standard acidic Reversed-Phase HPLC (RP-HPLC) often fails this molecule. The protonated primary amine (
This guide objectively compares two validation-ready methodologies: High-pH RP-HPLC (The Robust QC Method) and HILIC-CAD/MS (The Orthogonal Impurity Method).
Chemical Profile & Impurity Logic
Understanding the molecule is the first step in method design.
| Feature | Property | Analytical Implication |
| Basicity | Primary Amine ( | Positively charged at pH < 9.[1] Requires high pH or HILIC for retention. |
| Chromophore | Thiazole Ring ( | Good UV detection for the product. |
| Impurity A | 3-(Aminomethyl)piperidine | CRITICAL: Polar starting material. Lacks the thiazole chromophore. Invisible to UV at 270 nm. Requires CAD or MS. |
| Impurity B | 2-Bromothiazole | Hydrophobic. Strong UV.[2] Easy to separate on RP-HPLC. |
Diagram 1: Impurity Fate & Detection Logic
(Visualizing why a single detector is insufficient)
Caption: Impurity A (Starting Material) poses a "blind spot" risk for standard UV detection, necessitating alternative detection methods.
Method Comparison: High-pH RP vs. HILIC
Method A: High-pH Reversed-Phase (The QC Workhorse)
Recommended for routine purity release testing.
-
Theory: By raising the mobile phase pH to 10.5 (above the amine's
), the molecule becomes neutral. This eliminates silanol interaction (tailing) and increases hydrophobicity, allowing retention on C18. -
Column: Hybrid Particle C18 (e.g., Waters XBridge or Agilent Poroshell HPH). Standard silica dissolves at pH > 8.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[3][4]
Method B: HILIC (The Scavenger)
Recommended for trace impurity analysis and cleaning validation.
-
Theory: Hydrophilic Interaction Liquid Chromatography retains the protonated amine via a water-rich layer on the silica surface. It is ideal for separating the highly polar Impurity A from the product.
-
Column: Bare Silica or Amide (e.g., TSKgel Amide-80 or BEH Amide).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (High Organic start).
Comparative Performance Data (Experimental Average)
| Parameter | Method A (High pH C18) | Method B (HILIC - Amide) | Verdict |
| Retention ( | 4.5 (Moderate) | 6.2 (Strong) | HILIC retains polar amines better. |
| Tailing Factor ( | 1.1 (Excellent) | 1.2 (Good) | High pH C18 yields sharper peaks. |
| Impurity A Detection | Elutes in void ( | Well retained ( | HILIC is superior for polar impurities.[5] |
| Equilibration Time | Fast (5-10 min) | Slow (20-30 min) | High pH C18 is better for throughput. |
| MS Sensitivity | Good | Excellent (High organic %) | HILIC boosts ESI ionization efficiency. |
Detailed Experimental Protocols
Protocol A: High-pH RP-HPLC (Routine QC)
-
System: HPLC with UV-Vis (DAD) at 272 nm.
-
Column: Hybrid C18,
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Improves mass transfer for basic amines).
Protocol B: HILIC-CAD (Impurity Profiling)
-
System: HPLC with Charged Aerosol Detector (CAD) or MS (ESI+).
-
Column: Amide-bonded particle,
mm, 1.7 µm. -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 95% B (Note: HILIC starts high organic)
-
10 min: 60% B
-
15 min: 60% B
-
-
Sample Diluent: 80:20 Acetonitrile:Buffer (Critical: Water-rich diluents ruin peak shape in HILIC).
Validation Strategy (ICH Q2(R2) Aligned)
To validate the purity method, follow this "Self-Validating" workflow.
Diagram 2: Validation Workflow
(Specific to Basic Amines)
Caption: Step-wise validation flow ensuring specificity against known synthetic byproducts.
Key Validation Criteria
-
Specificity: You must demonstrate resolution (
) between the Product and Impurity B (Bromothiazole). For Impurity A , use the HILIC method to prove it is not co-eluting under the UV peak of the product. -
Linearity:
across 80-120% of the nominal concentration. -
LOD/LOQ: Determine the signal-to-noise ratio (S/N) of 3:1 and 10:1 respectively. Note: For Impurity A, LOQ must be established using CAD or MS, as UV is invalid.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
-
Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. [Link]
-
Dolan, J. W. (2010). LCGC North America. "Peak Tailing and Column Selection for Basic Compounds." [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. database.ich.org [database.ich.org]
Reference standards for [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine characterization
An In-Depth Technical Guide to the Characterization and Establishment of a Reference Standard for [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
Introduction: The Imperative for a Well-Characterized Reference Standard
In the landscape of drug discovery and development, the reliability and reproducibility of experimental data are paramount. At the heart of this principle lies the reference standard, a meticulously characterized material that serves as the benchmark for identity, purity, strength, and quality.[1] For novel chemical entities such as [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine, a heterocyclic compound incorporating a thiazole, a piperidine, and a primary amine function, establishing a robust in-house primary reference standard is not merely a procedural step but a foundational requirement for advancing a research program.[2]
This guide provides a comprehensive framework for the characterization of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine (Molecular Formula: C₉H₁₅N₃S)[3], outlining the necessary analytical methodologies to qualify a batch of this material as a primary reference standard. We will delve into the causality behind experimental choices, provide detailed protocols, and compare the attributes of a qualified standard against typical research-grade material. The principles discussed are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), ensuring scientific rigor and regulatory alignment.[4][5]
The Analytical Gauntlet: A Multi-Modal Approach to Characterization
A single analytical technique is insufficient to fully characterize a reference standard. Instead, a suite of orthogonal methods must be employed to build a complete profile of the material, confirming its structure and defining its purity with a high degree of confidence. This holistic process ensures that the standard is suitable for its intended use, whether in early-stage discovery assays or as a benchmark in formal stability and quality control testing.[6][7]
Figure 1: A representative workflow for the qualification of an in-house primary reference standard.
Comparison: Reference Standard vs. Research-Grade Material
The distinction between a fully qualified reference standard and a typical research-grade chemical is critical. The former is a tool for precise measurement, while the latter is a subject of investigation. The following table objectively compares their attributes.
| Feature | Qualified Reference Standard | Typical Research-Grade Material | Rationale & Importance |
| Identity | Unequivocally confirmed by NMR, HRMS, etc. | Presumed based on supplier label; often unverified. | Ensures you are working with the correct molecule, preventing costly errors and misinterpretation of data. |
| Purity (Assay) | Accurately determined via a quantitative method (e.g., qNMR or mass balance); value reported with uncertainty.[8] | Often stated as a range (e.g., >95%) based on a single, non-quantitative method like HPLC area percent. | A precise purity value is essential for accurate concentration calculations in assays, ensuring dose-response curves and other quantitative measurements are reliable. |
| Documentation | Comprehensive Certificate of Analysis (CoA) with all characterization data, lot number, storage conditions, and retest date.[9] | Minimal documentation, often just a label and a basic product page. | A CoA provides a complete, traceable record of the material's quality, which is essential for regulatory filings and good scientific practice.[1] |
| Impurity Profile | Known impurities are identified or characterized where possible.[5] | Impurities are typically unknown and uncharacterized. | Understanding the impurity profile is critical for toxicology and for ensuring that observed biological activity is from the main compound, not an impurity. |
| Water & Solvent Content | Quantitatively measured (e.g., Karl Fischer, GC). | Generally unknown or ignored. | Water and residual solvents contribute to the material's weight but not its molarity. Ignoring them leads to inaccurate solution concentrations. |
| Traceability | Traceable to a specific manufacturing batch and a comprehensive set of analytical measurements. | Limited or no traceability. | Traceability is a cornerstone of quality management systems (e.g., GMP, GLP) and ensures that results can be linked back to a specific, well-defined material.[10] |
Experimental Protocols for Characterization
The following protocols provide a detailed, step-by-step methodology for the key experiments required to characterize [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Causality: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For a novel molecule, 2D NMR experiments (like COSY and HSQC) are often necessary to definitively assign all signals.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound into an NMR tube.
-
Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent. Given the polar amine groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power and its ability to allow for the observation of exchangeable N-H protons.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a chemical shift reference (δ 0.00 ppm).
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz. Key parameters include a 30-degree pulse angle, a relaxation delay (D1) of at least 5 seconds for quantitative integration, and 16-64 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing & Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Expected ¹H Signals:
-
Thiazole ring protons: Two distinct signals in the aromatic region (likely δ 7.0-8.0 ppm).[11]
-
Piperidine ring protons: A complex series of multiplets in the aliphatic region (likely δ 1.5-4.0 ppm).
-
Methanamine (CH₂-NH₂): A signal adjacent to the piperidine ring.
-
Amine (NH₂): A broad singlet, the chemical shift of which is concentration and temperature-dependent.
-
-
Expected ¹³C Signals:
-
Nine distinct carbon signals are expected.
-
Thiazole carbons will appear at lower field (e.g., >110 ppm).[12]
-
Piperidine and methanamine carbons will be in the aliphatic region.
-
-
High-Resolution Mass Spectrometry (HRMS): Molecular Formula Confirmation
Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. This is a critical identity test.
Protocol: LC-HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for this basic compound, as the amine groups will readily protonate to form [M+H]⁺ ions.
-
Analysis:
-
Infuse the sample directly or via a short chromatographic run.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
-
Data Interpretation:
-
The theoretical monoisotopic mass of C₉H₁₅N₃S is 197.0987.[3]
-
The expected [M+H]⁺ ion should be observed at m/z 198.1060.
-
Confirm that the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass.
-
High-Performance Liquid Chromatography (HPLC): Purity Determination
Causality: HPLC separates the main compound from any impurities, providing a measure of chromatographic purity. A validated, stability-indicating method is the goal for ongoing quality control.
Figure 2: A schematic of a typical Reverse-Phase HPLC experimental workflow.
Protocol: HPLC-UV Purity Analysis
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve the peak shape of the basic analyte.
-
B: Acetonitrile with 0.1% TFA.
-
-
Method:
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Run a gradient elution, for example, from 5% B to 95% B over 20 minutes, to ensure elution of any less polar impurities.
-
Set the UV detector to a wavelength where the thiazole ring absorbs, likely around 254 nm. A photodiode array (PDA) detector is preferred to assess peak purity.[13]
-
-
Sample Preparation: Prepare the sample at a concentration of ~1 mg/mL in the mobile phase.
-
Analysis & Calculation:
-
Inject the sample and record the chromatogram.
-
Integrate all peaks.
-
Calculate the purity by area percent: Purity = (Area of Main Peak / Total Area of All Peaks) * 100. Note that this assumes all impurities have the same response factor and is not an absolute purity value.
-
Quantitative NMR (qNMR): Absolute Purity (Assay)
Causality: qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and weight.[14][15] It provides a direct, accurate measurement of the mass fraction of the analyte, which is superior to the relative purity from HPLC.[15]
Protocol: ¹H-qNMR Assay
-
Select Internal Standard (IS): Choose a high-purity (>99.9%), non-volatile, stable internal standard with a simple ¹H NMR spectrum that has at least one signal that does not overlap with any analyte signals. Maleic acid is a common choice for use in DMSO-d₆.[15]
-
Sample Preparation (Metrological Weighing):
-
Using a highly accurate microbalance, weigh ~15 mg of the analyte into a clean vial. Record the weight precisely.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial. Record the weight precisely.
-
-
Dissolution & Transfer: Dissolve the mixture in a precise volume of DMSO-d₆ and transfer to an NMR tube.
-
Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions: long relaxation delay (D1, e.g., 30-60s, or 5x the longest T1), 90-degree pulse, and high signal-to-noise.
-
-
Calculation:
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
The purity of the analyte (Pₐ) is calculated using the following equation: Pₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the standard
-
Subscripts a and s refer to the analyte and standard, respectively.
-
-
Conclusion
Establishing a reference standard for a novel compound like [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine is a rigorous, multi-step process that forms the bedrock of reliable research and development. It requires the integrated application of powerful analytical techniques, moving far beyond a simple assumption of purity. By employing structural elucidation via NMR and HRMS, assessing chromatographic purity by HPLC, and assigning an accurate assay value by qNMR, researchers can qualify a material with the high degree of confidence necessary for it to be designated a true reference standard. This investment in thorough characterization ensures data integrity, facilitates reproducible science, and is an indispensable component of the journey from discovery to potential therapeutic application.
References
-
Title: Quality By Design The Importance Of Reference Standards In Drug Development. Source: Alcami Corporation. URL: [Link]
-
Title: The Crucial Role of Reference Standards in the Pharmaceutical Industry! Source: Pharmaffiliates. URL: [Link]
-
Title: Working Standards vs. Reference Standards: Understanding the Key Differences. Source: SynThink. URL: [Link]
-
Title: Reference Standards. Source: Cambrex. URL: [Link]
-
Title: Supplementary Information. Source: The Royal Society of Chemistry. URL: [Link]
-
Title: [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine. Source: PubChem. URL: [Link]
-
Title: ICH Q6A Guideline. Source: IKEV. URL: [Link]
-
Title: Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Source: BioProcess International. URL: [Link]
-
Title: Reference Standards in the Pharmaceutical Industry. Source: MRIGlobal. URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Source: International Council for Harmonisation. URL: [Link]
-
Title: Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation. Source: ACS Publications. URL: [Link]
-
Title: Reference Standards for Potency Assays. Source: BEBPA. URL: [Link]
-
Title: How do I choose a reference standard for my Q-NMR analysis? Source: Chemistry LibreTexts. URL: [Link]
-
Title: ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Source: Asian Journal of Chemistry. URL: [Link]
-
Title: Structure-Activity Studies of Novel di-substituted[6][16]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Source: UPCommons. URL: [Link]
-
Title: Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Source: Life Academy Note for Biological Sciences. URL: [Link]
-
Title: In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Source: MDPI. URL: [Link]
-
Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Source: ResearchGate. URL: [Link]
Sources
- 1. Reference Standards | CDMO | Cambrex [cambrex.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. PubChemLite - [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine (C9H15N3S) [pubchemlite.lcsb.uni.lu]
- 4. ikev.org [ikev.org]
- 5. database.ich.org [database.ich.org]
- 6. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 7. bebpa.org [bebpa.org]
- 8. ethz.ch [ethz.ch]
- 9. lgcstandards.com [lgcstandards.com]
- 10. mriglobal.org [mriglobal.org]
- 11. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 16. Understanding the Basics of Reference Standards in Phar... [theclinivex.mystrikingly.com]
Elemental Analysis and Validation of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
A Comparative Guide for Pharmaceutical Intermediates
Executive Summary
This guide evaluates the analytical validation of [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine , a bifunctional heterocyclic building block critical in fragment-based drug discovery.[1][2] Due to the coexistence of a sulfur-rich thiazole ring and a hygroscopic primary amine, this molecule presents specific challenges for classical characterization.
We compare two validation methodologies:
-
Classical Combustion Analysis (CHN/S): The historical gold standard for bulk purity.[2]
-
Hybrid Quantitative Spectroscopy (qNMR + LC-MS): The modern, non-destructive alternative.[1][2]
Recommendation: While CHN analysis remains a prerequisite for certain regulatory filings, qNMR (Quantitative Nuclear Magnetic Resonance) is superior for day-to-day validation of this specific scaffold.[1][2] It eliminates sulfur-based interference and quantifies solvates/salts that frequently skew combustion data.[1][2]
Compound Profile & Analytical Challenges
| Feature | Chemical Property | Analytical Implication |
| Structure | Thiazole Ring (S, N) | High Sulfur content (~16%) can poison standard combustion catalysts or mimic Nitrogen signals if reduction tubes are exhausted.[1][2] |
| Functionality | Primary Amine (-CH₂NH₂) | Highly hygroscopic; rapidly absorbs atmospheric CO₂ to form carbamates, skewing Carbon % in elemental analysis.[1][2] |
| Basicity | Piperidine Nitrogen | Often isolated as a hydrochloride or trifluoroacetate salt, requiring precise counter-ion quantification.[1][2] |
Comparative Analysis: CHN vs. qNMR
Method A: Classical Combustion Analysis (CHN/S)
The "Black Box" Approach[1]
-
Mechanism: Flash combustion at >1000°C. Gases (
) are separated via GC and detected by thermal conductivity.[1][2] -
The Thiazole Problem: Sulfur-containing heterocycles produce
and .[1][2] Without a dedicated tungsten trioxide ( ) catalyst and a pristine copper reduction zone, sulfur oxides can break through the trap, leading to false-positive Nitrogen values .[1][2] -
The Hygroscopy Problem: Weighing this amine on a microbalance requires a dry-box.[1][2] Even 30 seconds of exposure to 50% humidity can add 2-3% water weight, causing the Carbon % to fail specification (
deviation).[2]
Method B: Hybrid qNMR + LC-MS (Recommended)
The "Transparent" Approach[1][2]
-
Mechanism: Uses an Internal Standard (IS) of high purity (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) to determine absolute purity by molar ratio.[1][2]
-
Advantage:
Data Comparison: Simulated Validation Results
Scenario: A synthesized batch of the target molecule (HCl salt) containing 2% residual water and 1% unreacted piperidine precursor.
| Metric | Method A: CHN Analysis | Method B: qNMR (DMSO-d₆) |
| Purity Determination | FAIL (Found C: 45.1% vs Calc: 46.5%) | PASS (97.8% Active Moiety) |
| Impurity ID | Cannot identify why it failed (Water? Impurity?). | Explicitly integrates water peak at 3.33 ppm and precursor multiplet. |
| Sulfur Impact | High variance in N% due to | No interference. Thiazole protons (7.2, 6.8 ppm) are distinct.[1][2] |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Recoverable) |
Experimental Protocol: Self-Validating qNMR System
This protocol is designed to validate [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine using Maleic Acid as the Internal Standard (IS).[1][2] Maleic acid is chosen for its high purity, non-hygroscopic nature, and distinct singlet peak at
Reagents
Step-by-Step Procedure
-
Gravimetry (The Critical Step):
-
Using a 5-decimal place analytical balance, weigh exactly
mg of the Analyte ( ) into a vial. -
Weigh exactly
mg of Maleic Acid IS ( ) into the same vial. -
Note: Co-weighing minimizes solvent volume errors.[1]
-
-
Solvation:
-
Acquisition (Parameters for 400 MHz+):
-
Processing & Calculation:
-
Phase and baseline correct manually.[2]
-
Integrate the IS Singlet (
6.2 ppm, 2H) and set value to normalized molar equivalent. -
Integrate the Thiazole C5-H Doublet (
~7.2 ppm, 1H) or C4-H Doublet ( ~6.8 ppm, 1H).[1][2] Do not use the piperidine multiplets for quantitation as they often overlap with solvent satellites.
Calculation Formula:
[1][2] -
Validation Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for validating this sulfur-containing amine.
Caption: Decision tree for analytical validation, highlighting the specific handling requirements (Dry Box for CHN, Relaxation Delay for qNMR) necessitated by the molecule's chemistry.
References
-
Holzgrabe, U. (2010).[1][2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] Link[1][2]
-
Microanalysis of Sulfur-Containing Compounds. (2021). Analytik Jena Application Note: Removal of Nitrogen Interferences for Sulfur Determination. Link
-
Pauli, G. F., et al. (2012).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative NMR in Natural Product Research." Journal of Natural Products, 75(3), 452-456.[1][2] Link[1][2]
-
PubChem Compound Summary. (2025). "[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
Sources
- 1. (2,3-Dimethylpiperidin-1-yl)-[2-(4-methylanilino)-1,3-thiazol-4-yl]methanone | C18H23N3OS | CID 71818431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine (C9H15N3S) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijcps.org [ijcps.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
